molecular formula C10H14N2O2 B3316772 2-[4-(1-Aminoethyl)phenoxy]acetamide CAS No. 954569-98-3

2-[4-(1-Aminoethyl)phenoxy]acetamide

Cat. No.: B3316772
CAS No.: 954569-98-3
M. Wt: 194.23 g/mol
InChI Key: XWPBWRIDGFUYLO-UHFFFAOYSA-N
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Description

2-[4-(1-Aminoethyl)phenoxy]acetamide (CAS 954569-98-3) is a high-purity organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This chemical belongs to the class of phenoxy acetamide derivatives, which are recognized in scientific literature as a framework of significant interest in medicinal chemistry for developing new pharmacologically active compounds . Research into this class of molecules indicates potential for diverse biological activities; phenoxy acetamide derivatives have been investigated for their potential cytotoxic, anticonvulsant, antimicrobial, and cholinesterase inhibitory effects in preclinical research settings . The structure of this compound, featuring both acetamide and chiral aminoethyl functional groups attached to a phenoxy ring system, provides a versatile scaffold for chemical modification and structure-activity relationship (SAR) studies. This compound is supplied for research applications such as organic synthesis, where it can serve as a key intermediate, and for biochemical screening in the development of new therapeutic candidates. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1-aminoethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13/h2-5,7H,6,11H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBWRIDGFUYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954569-98-3
Record name 2-[4-(1-aminoethyl)phenoxy]acetamide
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Synthetic Strategies and Methodologies for the Chemical Compound and Analogues

Established Synthetic Routes and Reaction Conditions for Phenoxyacetamide Core Structures

The formation of the phenoxyacetamide core is a critical step in the synthesis of the target compound and its derivatives. This is typically achieved through the reaction of a phenol (B47542) with a haloacetamide.

Nucleophilic Substitution Approaches for Phenoxyacetamide Formation

A primary and widely used method for constructing the phenoxyacetamide skeleton is through a nucleophilic substitution reaction. mdpi.com This reaction involves an electron-rich nucleophile attacking an atom with a positive or partial positive charge to replace a leaving group. thermofisher.com In this context, a substituted phenol, acting as the nucleophile, reacts with a haloacetamide, such as 2-chloroacetamide, under basic conditions. mdpi.com The base, typically potassium carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the halide from the acetamide (B32628) to form the desired ether linkage. mdpi.com

This approach is versatile and can be applied to a wide range of substituted phenols to generate a library of phenoxyacetamide analogues. mdpi.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. mdpi.com The addition of potassium iodide can facilitate the reaction. mdpi.com

ReactantsReagents and ConditionsProductYield
Substituted Phenols, 2-ChloroethanamideK2CO3, KI, Dry DMF, Room Temperature, 5 hours2-Phenoxyacetamide AnaloguesExcellent

A general scheme for the synthesis of 2-phenoxyacetamide analogues via nucleophilic substitution.

Multistep Synthetic Pathways for Complex Derivatives

The synthesis of more complex derivatives of 2-[4-(1-Aminoethyl)phenoxy]acetamide often requires multistep reaction sequences. These pathways allow for the introduction of various functional groups and the construction of more intricate molecular architectures. researchgate.net For instance, a common strategy involves first synthesizing a phenoxyacetic acid intermediate. This can be achieved by reacting a phenol with chloroacetic acid in the presence of a sodium hydroxide (B78521) solution. nih.gov The resulting phenoxyacetic acid can then be coupled with an appropriate amine to form the desired phenoxyacetamide derivative. nih.gov

Another multistep approach involves the initial synthesis of a 2-chloro-N-phenylacetamide derivative, which is then reacted with a substituted phenol. For example, 2-chloro-N-[2-(phenylamino)phenyl]acetamide can be reacted with 4-aminopyridine in methyl ethyl ketone at 80°C to yield N-[2-(phenylamino)phenyl]-2-[(4-pyridinyl)-amino]acetamide hydrochloride. epo.org

These multistep strategies offer the flexibility to build a diverse range of analogues with varying substituents on both the phenoxy and acetamide moieties, which is crucial for structure-activity relationship studies. researchgate.net

Methodological Advances in Chemical Synthesis

Recent advancements in synthetic chemistry have provided more efficient, selective, and sustainable methods for the preparation of phenoxyacetamide derivatives.

Stereoselective and Regioselective Synthesis Techniques

For compounds with chiral centers, such as this compound, stereoselective synthesis is crucial to obtain the desired enantiomer. While specific stereoselective methods for this exact compound are not detailed in the provided context, the general principles of asymmetric synthesis would apply. This could involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction that introduces the chiral center.

Regioselectivity, the control of which position on a molecule reacts, is also a key consideration, particularly when dealing with polysubstituted aromatic rings. rsc.org For example, in the synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles, α-fluoronitroalkenes serve as synthetic surrogates for α-fluoroalkynes in a regioselective [3+2] cycloaddition reaction with organic azides. rsc.org Similarly, bifunctional organocatalysts have been used to achieve a dramatic shift in regioselectivity in the Mukaiyama reaction, enabling the synthesis of tri- and tetra-substituted double bonds. organic-chemistry.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netyoutube.com

In the context of phenoxyacetamide synthesis, microwave irradiation has been successfully employed for the O-alkylation of p-cresol with various 2-chloroacetanilides to produce 4-methylphenoxyacetoanilides. researchgate.net This method offers advantages such as short reaction times and is considered more environmentally friendly. researchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture leads to efficient heat transfer, a key advantage over conventional heating. nih.gov

Synthesis MethodKey Advantages
Conventional HeatingEstablished and widely understood.
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy saving, environmentally friendly. researchgate.netyoutube.com

A comparison of conventional and microwave-assisted synthesis.

Application of Green Chemistry Principles in Phenoxyacetamide Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpbcs.com The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. jetir.org

Key principles of green chemistry relevant to phenoxyacetamide synthesis include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. acs.orgnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgnih.gov

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. acs.orgjddhs.com

Design for Energy Efficiency: Energy requirements should be minimized. acs.orgnih.gov Microwave-assisted synthesis is an example of a more energy-efficient method. jddhs.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.orgnih.gov

An example of a greener approach to phenoxyacetamide synthesis is the use of propylphosphonic anhydride (T3P) as a mild water scavenger catalyst for the synthesis of polysubstituted quinoline (B57606) analogues, which minimizes reaction times and provides excellent yields. nih.gov The use of alternative, safer solvents like water or bio-based solvents is also a key aspect of green chemistry in pharmaceutical synthesis. jddhs.com

Optimization of Synthetic Pathways and Yield Enhancement Studies

Investigation of Catalytic Systems and Reagents

The choice of catalysts and reagents is paramount in directing the reaction towards the desired product with high efficiency. For a plausible multi-step synthesis of this compound, key reactions to optimize include the Williamson ether synthesis for the phenoxy ether linkage, the formation of the amino group, and the final amidation step.

Catalytic Systems for Ether Formation:

A common route to phenoxyacetic acid derivatives involves the Williamson ether synthesis, where a phenol is reacted with an α-haloacetate. While often conducted with a stoichiometric amount of base, catalytic approaches are being explored to improve the sustainability of the process. For industrial-scale synthesis, high-temperature (above 300°C) catalytic methods using weaker alkylating agents like alcohols or esters can be employed to avoid salt production and use less hazardous materials. wikipedia.org

Reagents for Amine Synthesis via Reductive Amination:

The 1-aminoethyl moiety can be introduced via the reductive amination of a corresponding ketone, such as 4-hydroxyacetophenone, followed by the etherification and amidation steps. Reductive amination converts a carbonyl group to an amine through an intermediate imine. wikipedia.org A variety of reducing agents can be employed, each with specific advantages.

Sodium cyanoborohydride (NaBH₃CN) is a classic reagent that is effective at a neutral or slightly acidic pH, allowing for the in-situ reduction of the imine as it is formed. wikipedia.orgharvard.edu However, it generates toxic cyanide byproducts. A safer alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is also highly selective for the imine over the ketone but does not produce cyanide waste. harvard.edu Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is another common method for reductive amination. wikipedia.org More recently, biocatalytic approaches using amine dehydrogenases (AmDHs) are gaining traction for the asymmetric synthesis of chiral amines from ketones, offering high enantioselectivity. researchgate.net

Interactive Data Table: Comparison of Reducing Agents for Reductive Amination of Ketones
Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolEffective for one-pot reactions; stable in acidic conditionsHighly toxic; generates cyanide waste
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective; does not reduce aldehydes/ketones quickly; safer than NaBH₃CNWater-sensitive
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Methanol, Ethanol, Acetic AcidHigh atom economy; clean reactionRequires specialized high-pressure equipment; catalyst can be expensive
Amine Dehydrogenases (AmDHs)Aqueous bufferHigh enantioselectivity; mild reaction conditionsLimited substrate scope; requires specific co-factors

Catalytic Systems for Amidation:

The final step in the proposed synthesis is the formation of the acetamide group. This can be achieved by reacting the amino group of a precursor with an activated acetic acid derivative. Traditional methods often use stoichiometric coupling reagents (like carbodiimides), which generate significant waste. nih.gov Direct catalytic amidation of a carboxylic acid and an amine is a more atom-economical and "green" alternative. mdpi.com

Various metal-based catalysts have been investigated for direct amidation. For instance, nickel chloride (NiCl₂) has been shown to effectively catalyze the amidation of phenylacetic acid derivatives with benzylamines. nih.gov The catalytic activity is influenced by the electronic and steric effects of substituents on the aromatic rings. nih.gov Boron-based catalysts, such as boric acid and boronic acids, have also emerged as effective promoters for direct amidation, proceeding through the activation of the carboxylic acid. mdpi.com

Reaction Condition Tuning for Improved Efficiency and Purity

Fine-tuning reaction parameters such as temperature, solvent, concentration, and reaction time is critical for maximizing yield and purity.

Tuning Williamson Ether Synthesis:

In the Williamson ether synthesis, the choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or THF are effective for deprotonating the phenol. organic-synthesis.com However, for substrates sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetone (B3395972) or acetonitrile can be employed. organic-synthesis.com Temperature also plays a significant role; while higher temperatures can increase the reaction rate, they may also promote side reactions. youtube.com

Tuning Reductive Amination:

For reductive aminations, the pH of the reaction medium is a critical parameter, especially when using pH-sensitive reducing agents like NaBH₃CN. The reaction is typically carried out in a slightly acidic medium (pH 5-6) to facilitate imine formation without significantly reducing the starting carbonyl compound. wikipedia.org The choice of solvent can also influence the reaction; alcohols like methanol or ethanol are common. Temperature control is important to manage the rate of reduction and minimize side reactions.

Interactive Data Table: Effect of Reaction Conditions on a Model Reductive Amination
ParameterCondition ACondition BOutcomeRationale
pH 3-46-7Higher yield at pH 6-7At lower pH, the amine is protonated and non-nucleophilic. At higher pH, imine formation is slower.
Reducing Agent NaBH₄NaBH(OAc)₃Higher selectivity with NaBH(OAc)₃NaBH₄ can reduce the starting aldehyde/ketone, while NaBH(OAc)₃ is more selective for the imine.
Temperature 0 °CRoom TemperatureFewer byproducts at 0 °CLower temperatures can help control the reaction rate and reduce the formation of over-alkylated products.
Solvent WaterMethanolBetter solubility and reaction rate in MethanolOrganic solvents often provide better solubility for the reactants and intermediates.

Tuning Catalytic Amidation:

In direct catalytic amidation, removing the water byproduct is essential to drive the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by using molecular sieves. nih.gov Reaction temperature is a key variable; for instance, nickel-catalyzed amidations of phenylacetic acid have been optimized at 110°C. nih.gov The catalyst loading is another parameter to be optimized to balance reaction rate and cost.

Byproduct Minimization Strategies

A successful synthetic strategy not only maximizes the yield of the desired product but also minimizes the formation of impurities, which simplifies purification and reduces costs.

Byproducts in Williamson Ether Synthesis:

The main side reaction in the Williamson ether synthesis is the elimination of the alkyl halide to form an alkene, which is favored when using secondary or tertiary alkyl halides. wikipedia.org To minimize this, primary alkyl halides are the preferred electrophiles. The alkoxide can also act as a base, promoting elimination. Using a less sterically hindered base and controlling the temperature can help to favor the desired substitution reaction. youtube.com

Byproducts in Reductive Amination:

A common issue in reductive amination is over-alkylation, leading to the formation of secondary and tertiary amines as byproducts, especially when synthesizing primary amines. organic-chemistry.org This can be controlled by using a large excess of the amine source (e.g., ammonia for primary amine synthesis) or by using a stepwise procedure where the imine is formed first and then reduced. organic-chemistry.org Another potential byproduct can arise from the reduction of the starting carbonyl compound to an alcohol. This is minimized by choosing a reducing agent that is selective for the imine, such as sodium triacetoxyborohydride. harvard.edu When using NaBH₃CN, cyanide addition to the imine is a possible side reaction. sigmaaldrich.com

Byproducts in Amidation:

In traditional amidation reactions using coupling reagents, the byproducts derived from the reagent itself (e.g., dicyclohexylurea from DCC) can be difficult to remove. Direct catalytic amidation avoids this issue, with water being the only stoichiometric byproduct. nih.gov However, at high temperatures, side reactions such as decarboxylation of the carboxylic acid or racemization of chiral centers can occur. Careful selection of the catalyst and optimization of the reaction temperature are crucial to minimize these unwanted pathways. mdpi.com

Molecular Design and Structure Activity Relationship Sar Studies of the Chemical Compound and Derivatives

Conformational Analysis and Stereochemistry

The three-dimensional arrangement of a molecule, its stereochemistry, and its ability to adopt different shapes (conformations) are fundamental to its interaction with biological targets. For 2-[4-(1-Aminoethyl)phenoxy]acetamide, these factors are critical in determining its efficacy and selectivity.

Impact of Chiral Centers on Molecular Recognition

The presence of a chiral center at the α-carbon of the aminoethyl group in this compound results in two stereoisomers, the (R)- and (S)-enantiomers. This chirality is a pivotal factor in molecular recognition, as biological targets such as receptors and enzymes are themselves chiral. Consequently, the two enantiomers often exhibit different biological activities.

Research has shown that the stereochemistry of related compounds, such as the selective androgen receptor modulator (SARM) TFM-4AS-1, significantly influences their binding affinity. In many cases, one enantiomer fits more precisely into the binding pocket of a target protein, leading to a more stable complex and a stronger biological response. For instance, studies on related compounds have demonstrated that the (R)-enantiomer may show higher affinity for a specific receptor compared to the (S)-enantiomer, or vice-versa. This difference in binding is attributed to the specific orientation of the amino group and the ethyl substituent, which can lead to more favorable or unfavorable interactions with amino acid residues in the target's binding site.

Preferred Conformations and Flexibility Analysis

The flexibility of the this compound molecule allows it to adopt various conformations in solution and at the binding site of a biological target. The key rotatable bonds are those connecting the phenoxy group to the acetamide (B32628) linker and the aminoethyl moiety to the phenyl ring.

Substituent Effects on Biological Activity and Molecular Interactions

The biological activity of this compound can be fine-tuned by modifying its chemical structure. Structure-activity relationship (SAR) studies investigate how different substituents on the core scaffold affect its interaction with biological targets.

Role of the Aminoethyl Moiety in Ligand-Target Recognition

The aminoethyl moiety is a critical pharmacophoric feature, playing a significant role in ligand-target recognition. The primary amine group can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptors like carbonyl oxygens or heteroatoms in the amino acid residues of the target protein.

Influence of Phenoxy Group Substitutions on Binding Affinity

Modifications to the phenoxy group can have a profound impact on the binding affinity and selectivity of the compound. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.

The following table summarizes the effects of different substituents on the phenoxy group based on general principles observed in related compounds:

SubstituentPositionPotential Effect on Binding AffinityRationale
-Cl, -Fortho, meta, paraCan increase or decreaseAlters electronic properties and can form halogen bonds.
-CF3meta, paraOften increasesEnhances hydrophobic interactions and can alter electronic character.
-CH3ortho, meta, paraCan increase or decreaseAdds hydrophobicity but can also cause steric clashes.
-OCH3meta, paraCan increaseCan act as a hydrogen bond acceptor and alter electronics.

Modulations on the Acetamide Linker and Terminal Groups

The acetamide linker and the terminal group are also amenable to modification to optimize biological activity. The length and flexibility of the linker can be adjusted to achieve the optimal distance and geometry between the phenoxy ring and the terminal functional group, ensuring proper alignment within the binding site.

The table below outlines potential modifications to the acetamide linker and their expected impact:

ModificationRationalePotential Impact on Interaction
Varying linker lengthTo optimize the distance between key pharmacophoric features.Can improve or weaken binding depending on the target's topology.
Introducing rigidity (e.g., double bonds)To reduce conformational flexibility and lock the molecule in an active conformation.May increase affinity and selectivity if the locked conformation is optimal.
Replacing the terminal amideTo explore different hydrogen bonding patterns and physicochemical properties.Can lead to novel interactions and improved pharmacokinetic profiles.

Pharmacophore Elucidation and Derivatization Principles

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the spatial arrangement of its key functional groups, which collectively form the pharmacophore. The pharmacophore is the essential ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. unina.it For the this compound scaffold, the elucidation of its pharmacophore provides a blueprint for designing more potent and selective derivatives.

The structure of this compound comprises three main regions: the phenoxy group, the acetamide linker, and the 4-(1-aminoethyl)phenyl substituent. Each of these components plays a crucial role in the molecule's interaction with its biological target.

The Phenoxy Group: The phenoxy moiety often serves as a crucial hydrophobic anchor, inserting into a corresponding hydrophobic pocket within the target protein. researchgate.net The aromatic nature of this group can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the active site. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, forming a key interaction that orients the molecule correctly within the binding pocket. nih.gov

The 4-(1-Aminoethyl)phenyl Substituent: This portion of the molecule introduces a basic amino group, which is likely to be protonated at physiological pH. This positive charge can engage in strong electrostatic interactions or salt bridges with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in the target's active site. researchgate.net The ethyl linker provides spacing and some conformational freedom, allowing the amino group to find its optimal binding partner. The phenyl ring itself can contribute to binding through hydrophobic or aromatic interactions.

Structure-activity relationship (SAR) studies on related phenoxyacetamide derivatives have provided valuable insights into the importance of these structural elements. For instance, in a series of phenoxyacetamide-based inhibitors of the Pseudomonas aeruginosa type III secretion system, modifications to the phenoxy ring and the N-phenylacetamide moiety led to significant changes in inhibitory potency, underscoring the importance of these regions for target engagement. nih.gov Similarly, in the development of free fatty acid receptor 1 (FFA1) agonists, the nature of the amide linker and substitutions on the phenoxy ring were found to be critical for activity. researchgate.net

Table 1: Key Structural Elements and Their Postulated Roles in Target Engagement

Structural ElementPostulated Role in Target EngagementSupporting Evidence from Related Compounds
Phenoxy Group Hydrophobic interactions, π-π stacking, hydrogen bond acceptor (ether oxygen)Modifications to this group in various phenoxyacetamide series significantly impact biological activity. researchgate.netnih.gov
Acetamide Linker Hydrogen bond donor (N-H) and acceptor (C=O), provides conformational flexibilityAltering the linker affects potency and selectivity in FFA1 agonists. researchgate.net
4-(1-Aminoethyl)phenyl Substituent Electrostatic interactions (protonated amine), hydrophobic/aromatic interactions (phenyl ring)The presence of a basic group is often crucial for interaction with acidic residues in target proteins. researchgate.net

Building upon the understanding of the key structural elements, medicinal chemists employ various derivatization strategies to enhance the biological activity, selectivity, and pharmacokinetic properties of lead compounds like this compound. These strategies involve systematically modifying different parts of the molecule.

Alteration of the Acetamide Linker: While the acetamide linker is common, its replacement with other bioisosteric groups can lead to improved properties. For instance, converting the amide to a thioamide or replacing it with a more rigid or flexible linker can alter the conformational profile of the molecule, potentially leading to a better fit within the target's binding site. Studies on flavonoid acetamide derivatives have shown that modifying the linker can significantly impact bioavailability. unina.itmdpi.comnih.gov

Derivatization of the Amino Group: The primary amino group in the 1-aminoethyl substituent is a key site for modification. Acylation, alkylation, or incorporation into heterocyclic rings can modulate the basicity and steric bulk of this group. Such changes can influence the strength of electrostatic interactions and potentially introduce new binding interactions, thereby enhancing selectivity for a particular target.

Table 2: Derivatization Strategies and Their Potential Impact

Derivatization SiteStrategyPotential ImpactExample from Related Scaffolds
Phenoxy Ring Introduction of halogens, alkyl, or alkoxy groupsModulate lipophilicity, electronic properties, and steric interactions.4-fluoro substitution enhanced antiplasmodial activity in 2-phenoxybenzamides. nih.gov
Acetamide Linker Bioisosteric replacement (e.g., thioamide, different linker lengths)Alter conformational flexibility and hydrogen bonding patterns.Linker modification in flavonoid acetamides impacted bioavailability. unina.itmdpi.comnih.gov
Amino Group Acylation, alkylation, incorporation into heterocyclesModulate basicity, steric bulk, and introduce new interactions.N-pivaloyl analogues of 2-phenoxybenzamides showed sub-micromolar antiplasmodial activity. nih.gov
Phenyl Ring Introduction of small hydrophobic or polar substituentsProbe for additional binding pockets and enhance binding affinity.Substitution patterns on the N-phenyl ring of phenoxyacetamides influence inhibitory activity against various targets. nih.gov

Computational and Theoretical Chemistry Applications for the Chemical Compound

Molecular Modeling and Simulation

Quantitative Structure-Activity Relationship (QSAR) Modeling:The compound "2-[4-(1-Aminoethyl)phenoxy]acetamide" has not been identified as a member of the training or test sets in published QSAR studies on phenoxyacetamide derivatives.

Should research on this specific compound become publicly available in the future, it would be possible to generate the requested article.

After conducting a comprehensive search for scientific literature, it has been determined that there is no available research data specifically for the chemical compound “this compound” pertaining to the computational and theoretical chemistry applications outlined in your request.

The user's instructions emphasize a strict focus on this specific compound and the provided outline. Without any published studies on "this compound" that cover predictive model development, descriptor correlation, Hirshfeld surface analysis, energy framework analysis, or in silico ADME/Tox property prediction, it is not possible to generate a scientifically accurate and informative article as requested.

Therefore, this request cannot be fulfilled as it would require fabricating information or using data from other chemical compounds, which would violate the core instructions of focusing solely on "this compound" and maintaining scientific accuracy.

Lead Compound Development and Optimization Strategies for the Chemical Compound

Hit-to-Lead Evolution Principles

The process of evolving a "hit" compound, identified from initial screening, into a "lead" compound involves rigorous evaluation and initial optimization. wikipedia.org This critical phase of drug discovery aims to improve the potency and selectivity of the initial hit, while also addressing potential liabilities. wikipedia.org

Fragment-Based Drug Discovery (FBDD) Linkages

Fragment-Based Drug Discovery (FBDD) is a method where small chemical fragments are screened for weak binding to a biological target. Once identified, these fragments can be grown or linked together to create a more potent lead compound. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.

No publicly available data demonstrates the application of FBDD principles to the development of 2-[4-(1-Aminoethyl)phenoxy]acetamide.

Screening of Crude Reaction Mixtures for Lead Identification

Screening crude reaction mixtures is an emerging strategy to accelerate the hit-to-lead process. This technique allows for the rapid assessment of multiple, unpurified reaction products for biological activity, thereby increasing the throughput of analog synthesis and testing.

There is no information in the public domain detailing the use of screening crude reaction mixtures for the identification or optimization of this compound as a lead compound.

Scaffold Modification and Derivatization for Activity Improvement

The core structure, or scaffold, of a hit compound is often systematically modified to enhance its biological activity and drug-like properties. This can involve the synthesis of numerous derivatives to establish a structure-activity relationship (SAR). For the broader class of phenoxyacetamides, various derivatives have been synthesized to explore their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. nih.govgalaxypub.comdpi.com

Bioisosteric Replacements

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile.

Specific examples of bioisosteric replacements for the functional groups within this compound for the purpose of lead optimization are not described in the available literature.

Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues is a strategy used to lock a flexible molecule into a specific, biologically active conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding to the target.

No research detailing the design and synthesis of conformationally restricted analogues of this compound has been found.

Rational Design Approaches for Enhanced Selectivity and Efficacy

Rational drug design utilizes the three-dimensional structure of the biological target to design molecules that are predicted to bind with high affinity and selectivity. This approach can significantly streamline the lead optimization process. In the context of phenoxyacetamide derivatives, virtual screening and molecular dynamics simulations have been used to identify novel inhibitors of enzymes like DOT1L. nih.gov

There are no published studies that apply rational design approaches to enhance the selectivity and efficacy of this compound for a specific biological target.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design is a powerful and rational approach in medicinal chemistry that relies on the three-dimensional structural information of the biological target, typically a protein or a nucleic acid. The primary goal of SBDD is to design and optimize ligands that can bind to the target with high affinity and selectivity, thereby modulating its biological function. For a compound like this compound, an SBDD campaign would be initiated under the assumption that the specific biological target it interacts with has been identified and its structure elucidated, often through techniques like X-ray crystallography or cryo-electron microscopy.

The SBDD process is iterative in nature. It begins with the determination of the target's structure, followed by the identification of binding sites—pockets or grooves on the protein surface that are crucial for its function. Computational docking studies would then be employed to predict the binding mode of this compound within this active site. These simulations provide invaluable insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of the ligand to the protein.

Analysis of the docked pose of this compound would guide medicinal chemists in making targeted modifications to its structure. For instance, if the aminoethyl group is found to be in a position to form a critical hydrogen bond with a specific amino acid residue in the target, but the bond length is not optimal, chemists might synthesize analogues with slight alterations to the linker or the position of the amino group to enhance this interaction. Conversely, if a part of the molecule, such as the phenoxyacetamide moiety, is predicted to have unfavorable steric clashes with the protein, modifications to reduce its size or alter its conformation would be prioritized.

A key aspect of SBDD is the use of computational tools to predict the binding affinity of newly designed analogues even before they are synthesized. This in silico screening allows for the prioritization of a smaller, more promising set of compounds for chemical synthesis and subsequent biological testing, thereby saving significant time and resources. The cycle of design, synthesis, and testing is repeated, with each iteration informed by the structural data from the co-crystal structures of the target with the newly designed ligands, leading to a progressive improvement in the compound's potency and selectivity.

Ligand-Based Drug Design (LBDD) Principles

In situations where the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) provides an alternative and equally powerful set of strategies for lead optimization. LBDD methodologies are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach leverages the information from a set of known active and inactive molecules to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model.

For this compound, if it were identified as an active compound from a high-throughput screening campaign, an LBDD approach would begin by gathering other molecules with known activity against the same target. The first step would be to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for biological activity. For a molecule like this compound, the key pharmacophoric features might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the amide carbonyl), an aromatic ring (the phenoxy group), and a hydrophobic feature (the ethyl group).

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the same essential features and are therefore likely to be active. This can lead to the discovery of new chemical scaffolds that may have improved properties over the initial lead compound.

Another powerful LBDD technique is the development of QSAR models. QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing a set of analogues of this compound with varying substituents and measuring their corresponding activities, a QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. The chemical descriptors used in QSAR models can range from simple properties like molecular weight and logP to more complex 3D descriptors that capture the shape and electronic properties of the molecule.

Q & A

Basic: What are the standard synthetic routes for 2-[4-(1-Aminoethyl)phenoxy]acetamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-(1-aminoethyl)phenol and chloroacetamide derivatives. A representative protocol (adapted for analogous acetamides) includes:

  • Reacting 4-(1-aminoethyl)phenol with chloroacetamide in acetonitrile under reflux, using K₂CO₃ as a base to deprotonate the phenolic hydroxyl group .
  • Monitoring reaction progress via TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure.
  • Purification via recrystallization or column chromatography.
    Optimization Tips:
  • Adjust reaction time (e.g., 24–48 hours) and temperature (room temperature vs. reflux) to balance yield and purity.
  • Use anhydrous solvents to minimize side reactions. For lab-scale synthesis, acetonitrile or DMF is preferred due to their polarity and ability to dissolve phenolic intermediates .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictory results (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Purity discrepancies: Validate compound purity using HPLC or LC-MS (>95% purity recommended) .
  • Assay variability: Standardize protocols (e.g., cell line passage number, incubation time, and solvent controls).
  • Structural analogs: Compare activities of derivatives with minor structural changes (e.g., substituents on the phenyl ring) to identify pharmacophore requirements .
    Example: If one study reports antimicrobial activity while another does not, replicate assays under identical conditions and confirm compound stability in the test medium.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Based on GHS classifications for structurally similar acetamides:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95) if aerosolized particles are generated .
  • Storage: Store at 2–8°C in a tightly sealed container, away from moisture and incompatible reagents (e.g., strong oxidizers) .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Advanced: How can computational methods guide the design of this compound derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on key interactions:
    • The aminoethyl group’s hydrogen bonding with active-site residues.
    • The phenoxy moiety’s hydrophobic interactions .
  • QSAR Modeling: Train models on existing bioactivity data to correlate structural features (e.g., logP, polar surface area) with efficacy. Validate predictions via synthesis and in vitro testing .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify protons on the phenoxy ring (δ 6.8–7.2 ppm) and acetamide carbonyl (δ ~170 ppm) .
    • FTIR: Confirm secondary amide (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

Advanced: How can researchers mitigate challenges in scaling up this compound synthesis?

Methodological Answer:

  • Process Optimization:
    • Replace batch reactors with continuous flow systems to improve heat/mass transfer and reduce side products.
    • Use catalytic methods (e.g., phase-transfer catalysts) to enhance reaction efficiency .
  • Byproduct Analysis:
    • Employ LC-MS to identify impurities (e.g., unreacted phenol or dimerization products). Adjust stoichiometry or solvent polarity to suppress their formation.

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced: How can crystallography and spectroscopy resolve ambiguous structural features of this compound complexes?

Methodological Answer:

  • Single-Crystal XRD: Determine absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks) .
  • Solid-State NMR: Characterize polymorphic forms and assess crystallinity, which impacts solubility and bioavailability.

Basic: What are the key storage and stability considerations for this compound?

Methodological Answer:

  • Stability: Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Degradation Monitoring: Periodically analyze via TLC or HPLC for hydrolysis products (e.g., free phenol or acetic acid derivatives) .

Advanced: What strategies can address low aqueous solubility of this compound in pharmacological studies?

Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance solubility.
  • Nanoparticle Formulation: Use PEGylated liposomes or polymeric nanoparticles to improve bioavailability .

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Feasible Synthetic Routes

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2-[4-(1-Aminoethyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(1-Aminoethyl)phenoxy]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.